molecular formula C₂₈H₃₂N₄O₁₀S B1146855 Mirabegron N-carbamoylglucuronide CAS No. 1365244-67-2

Mirabegron N-carbamoylglucuronide

Número de catálogo B1146855
Número CAS: 1365244-67-2
Peso molecular: 616.64
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of mirabegron involves a series of chemical reactions starting from (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol, undergoing nitro reduction, cyano group reduction, addition reaction with (R)-2-phenyloxirane, followed by condensation with 2-(2-aminothiazol-4-yl) acetic acid in the presence of HATU and DIEA, achieving a total yield of 67% (Mao Long-fei et al., 2016). A novel synthetic route for mirabegron that avoids the production of the intermediate product 4-(2-(phenethylamino)ethyl)aniline, which complicates purification, has been proposed to achieve a 99.6% purity and 61% overall yield (Gui-qing Xu et al., 2017).

Molecular Structure Analysis

The molecular structure of mirabegron has been characterized through various spectroscopic techniques, including mass and IR spectrometry, to confirm the structure of its degradation product under stress conditions of acidic and alkaline hydrolyses (A. Yehia et al., 2016).

Chemical Reactions and Properties

Mirabegron's primary metabolic reactions have been identified as amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine, with the main component of radioactivity in urine being unchanged mirabegron, accounting for approximately 22% of circulating radioactivity in plasma (Shin Takusagawa et al., 2012).

Physical Properties Analysis

The absorption, metabolism, and excretion study of mirabegron in healthy male volunteers revealed its rapid absorption with a plasma tmax for mirabegron and total radioactivity of 1.0 and 2.3 h postdose, respectively, indicating mirabegron's low-to-moderate membrane permeability and involvement in intestinal absorption processes (Shin Takusagawa et al., 2013).

Chemical Properties Analysis

The characterization of stress degradation products of mirabegron under hydrolytic, photolytic, thermal, and oxidative conditions demonstrated its stability profile and identified a total of seven degradation products through UPLC-MS/MS, supporting the safety and regulatory requirements in drug development processes (Pradipbhai D. Kalariya et al., 2015).

Aplicaciones Científicas De Investigación

Mirabegron, marketed under names like Betmiga™ and Betanis™, has been a focus of various scientific studies due to its novel action as a β3-adrenoceptor agonist. Unlike traditional treatments for overactive bladder (OAB), mirabegron offers a distinct mechanism of action, providing an alternative to antimuscarinic agents. This has led to extensive research on its efficacy, safety, and broader applications beyond its initial use for OAB.

Mirabegron in Metabolic Disorders and Obesity

One fascinating area of research involves mirabegron's potential in addressing metabolic disorders, including obesity and type 2 diabetes (T2D). Studies have explored mirabegron's capacity to "beige" white adipose tissue (WAT), a process that converts white fat into a form closer to metabolically active brown fat. This beiging effect, primarily mediated through β3-adrenoceptor activation, has implications for increasing energy expenditure and improving metabolic health. Research by Bel et al. (2021) highlights mirabegron's promise as a therapeutic agent for metabolic disorders, noting its effects on adipokines, glucose metabolism, and lipid droplet size, drawing parallels to benefits seen with intermittent cold exposure and exercise. The study underscores mirabegron's status as a leading and safe β3AR agonist for potentially treating metabolic conditions, suggesting more research into its application alongside healthy diet and exercise regimes (Bel et al., 2021).

Mecanismo De Acción

Target of Action

Mirabegron is a beta-3 adrenergic agonist . It primarily targets the beta-3 adrenergic receptors (β3-AR) , which are predominantly found in the smooth muscle of the bladder . These receptors play a crucial role in the regulation of bladder function .

Mode of Action

Mirabegron interacts with its targets, the β3-AR, by activating them . This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . As a result, the bladder’s storage capacity is increased .

Biochemical Pathways

The activation of β3-AR by Mirabegron leads to the relaxation of the detrusor smooth muscle, which is a key component in the urinary bladder fill-void cycle . This action increases the bladder’s storage capacity, thereby alleviating symptoms of overactive bladder .

Pharmacokinetics

Mirabegron is extensively metabolized, with one of the most important clearance pathways being direct glucuronidation . In humans, several metabolites have been identified, including Mirabegron N-carbamoylglucuronide . The pharmacokinetic profile of Mirabegron has been characterized in healthy subjects, with studies showing that maximum plasma concentrations were reached at approximately 2.8–4.0 hours post-dose . Mirabegron also showed a more than dose-proportional increase in plasma exposure at single doses of 25–100 mg and approximately dose-proportional at high doses of 300 and 400 mg . It was also found to accumulate twofold upon once-daily dosing relative to single-dose data .

Result of Action

The activation of β3-AR by Mirabegron and the subsequent relaxation of the detrusor smooth muscle leads to an increase in bladder capacity . This results in the alleviation of symptoms associated with overactive bladder, such as urinary frequency, urgency, and incontinence .

Safety and Hazards

Mirabegron can increase blood pressure in adults . It is contraindicated in patients with severe uncontrolled hypertension . Cases of severe hypertension have been reported, which include hypertensive crisis associated with reports of cerebrovascular and cardiac events . It is also harmful if swallowed and may cause an allergic skin reaction .

Direcciones Futuras

Mirabegron has been explored for its utility in metabolic disorders . It has the potential to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t19-,21-,22-,23+,24-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLOKJZIHTWZDZ-FBZAMZGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365244-67-2
Record name Mirabegron N-carbamoylglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIRABEGRON N-CARBAMOYLGLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9302UF4GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.